Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone

Description

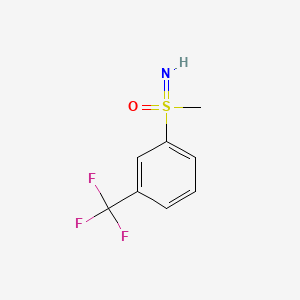

Imino(methyl)(3-(trifluoromethyl)phenyl)-λ⁶-sulfanone is a sulfoximine derivative characterized by a sulfanone core (S=O) with methyl and 3-(trifluoromethyl)phenyl substituents. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing the compound's stability and influencing its reactivity in synthetic applications.

Properties

Molecular Formula |

C8H8F3NOS |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane |

InChI |

InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |

InChI Key |

YFKQAALLEKQHEU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Sulfoximines

Sulfoximines are generally synthesized by oxidation and imination of sulfides or sulfoxides. The key steps include:

- Formation of a sulfide precursor bearing the desired aryl substituent.

- Oxidation of the sulfide to a sulfoxide or directly to a sulfoximine.

- Introduction of the imino group via reaction with nitrogen sources.

- Purification and isolation of the target sulfoximine compound.

Specific Preparation Methods for Imino(methyl)(3-(trifluoromethyl)phenyl)-λ^6-sulfanone

Starting Materials and Reagents

- Aryl sulfide precursor: 3-(trifluoromethyl)phenyl sulfide or derivatives.

- Oxidizing agents: (Diacetoxyiodo)benzene is commonly used for oxidation steps.

- Nitrogen source: Ammonium carbamate or hydroxylamine for imination.

- Bases: Triethylamine, N,N-diisopropylethylamine, or pyridine.

- Solvents: Toluene, xylene, methanol, or mixtures with water.

- Phase transfer catalysts: Tetrabutylammonium bromide or fluoride in some steps.

Stepwise Synthetic Route

Step 1: Preparation of Aryl Sulfide

The initial step involves synthesizing the aryl sulfide bearing the 3-(trifluoromethyl)phenyl group. This can be achieved by nucleophilic substitution or coupling reactions using appropriate thiols and aryl halides.

Step 2: Oxidation to Sulfoximine Intermediate

The sulfide is oxidized using (diacetoxyiodo)benzene in the presence of ammonium carbamate in methanol at room temperature (25 °C) for 3–10 hours. This step converts the sulfide into an NH-sulfoximine intermediate.

- Reaction conditions:

- Sulfide (0.5 mmol)

- (Diacetoxyiodo)benzene (1.25 mmol, 2.5 equiv)

- Ammonium carbamate (1.0 mmol, 2.0 equiv)

- Methanol solvent (1 mL, 0.5 M)

- Workup involves quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying over MgSO_4, and purification by flash chromatography.

Step 3: Imination and Functional Group Modification

The NH-sulfoximine intermediate undergoes imination to introduce the methyl imino group. This is typically done by reaction with methylating agents or by dehydration reactions using acetic anhydride and 4-dimethylaminopyridine as a base.

- Dehydration reaction conditions:

- Acetic anhydride

- 4-Dimethylaminopyridine (DMAP)

- Suitable solvent such as toluene or xylene

Step 4: Final Functionalization and Purification

The final compound, imino(methyl)(3-(trifluoromethyl)phenyl)-λ^6-sulfanone, is isolated by purification techniques such as flash column chromatography using gradients of hexane and ethyl acetate. The purity and structure are confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes

- Reaction of a compound of formula (II) with trifluoroacetophenone derivatives (formula III) in the presence of bases such as triethylamine or pyridine and solvents like toluene or xylene can yield intermediates that, upon further dehydration and treatment with hydroxylamine, provide sulfoximine derivatives structurally related to the target compound.

- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) facilitates reactions in biphasic solvent systems (toluene/water).

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aryl sulfide synthesis | Thiol + aryl halide | THF or similar | Variable | Precursor for sulfoximine synthesis |

| 2 | Oxidation + Imination | (Diacetoxyiodo)benzene, ammonium carbamate | Methanol | 70–90 | Room temperature, 3–10 h |

| 3 | Dehydration | Acetic anhydride, 4-Dimethylaminopyridine (DMAP) | Toluene or xylene | 60–85 | Converts intermediate to imino sulfoximine |

| 4 | Final purification | Flash chromatography | Hexane/ethyl acetate | — | Confirmed by NMR and HRMS |

Analytical and Spectroscopic Confirmation

- [^1H NMR](pplx://action/followup): Characteristic aromatic and methyl signals.

- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons and trifluoromethyl group.

- [^19F NMR](pplx://action/followup): Resonances for trifluoromethyl fluorines.

- HRMS: Molecular ion peak matching calculated mass for C8H9F_3NOS.

Summary of Research Perspectives

- The synthetic methods are well-established in the literature, emphasizing mild oxidation and imination conditions to preserve sensitive trifluoromethyl groups.

- Use of phase transfer catalysts and choice of solvent are critical to optimize yields and purity.

- The compound's stereochemistry can be complex, with potential stereoisomers; however, the described methods typically yield the desired isomer or a mixture that can be separated.

- The preparation protocols are scalable and adaptable for derivatives with different substituents on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfanone group to a thiol or sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino and sulfanone groups can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

The trifluoromethyl group distinguishes this compound from analogs with methyl, methoxy, or halogen substituents. Key comparisons include:

Table 1: Substituent Impact on Properties

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in the target compound likely increases oxidative stability compared to electron-donating groups (e.g., -OMe in 2i ) .

- Physical State : Aromatic substituents (e.g., p-tolyl in 2o ) often result in oils, while polar groups (e.g., -OMe in 2i ) favor crystalline solids .

- Reactivity : Bromine in the analog () enables cross-coupling reactions, whereas -CF₃ may direct electrophilic substitution meta .

Spectral and Analytical Data

- NMR : Methyl groups in 2o resonate at δ 3.05 (S-CH₃), while aromatic protons in 2i appear at δ 7.2–7.4 . The -CF₃ group in the target compound would cause deshielding in ¹⁹F NMR (~δ -60 to -70 ppm).

- MS : Molecular ion peaks for sulfoximines (e.g., 2i : m/z 325 [M+H]⁺) align with expected masses .

Commercial and Industrial Relevance

- Pricing: The target compound (321€/100mg) is costlier than non-fluorinated analogs, reflecting fluorine's impact on synthesis .

Biological Activity

Imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

The molecular formula of imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone is C11H10F3NOS, with a molecular weight of 273.26 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3NOS |

| Molecular Weight | 273.26 g/mol |

| IUPAC Name | Imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone |

Synthesis

The synthesis of imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone typically involves the reaction of trifluoromethyl phenyl derivatives with sulfonamide precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including palladium-catalyzed reactions that enhance selectivity and efficiency .

Antimicrobial Activity

Recent studies have indicated that imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone exhibits notable antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Preliminary results indicate moderate efficacy against Candida albicans with an IC50 value of 25 µg/mL, highlighting its potential application in treating fungal infections .

The mechanism by which imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis . Further studies are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamide derivatives, including imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone. Results indicated that this compound was among the most effective in inhibiting bacterial growth, particularly against Gram-positive bacteria .

- Antifungal Screening : In another investigation focusing on antifungal properties, imino(methyl)(3-(trifluoromethyl)phenyl)-λ6-sulfanone was tested alongside other sulfonamide derivatives. The findings revealed that it exhibited significant antifungal activity comparable to established antifungal agents .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of imino(methyl)(3-(trifluoromethyl)phenyl)-λ⁶-sulfanone?

- Methodological Answer :

Use factorial design to systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can assess interactions between trifluoromethyl group reactivity, methyl substituent steric effects, and sulfone stability . Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopy, as demonstrated in analogous sulfone syntheses . Prioritize inert atmospheres (N₂/Ar) to mitigate oxidation of the imino group, referencing safety protocols for handling air-sensitive sulfones .

Q. How can researchers address challenges in characterizing the electronic properties of the trifluoromethyl-phenyl moiety?

- Methodological Answer :

Combine NMR spectroscopy (¹⁹F NMR for CF₃ group dynamics) with X-ray crystallography to resolve steric and electronic interactions. For ambiguous crystallographic data (e.g., disordered CF₃ groups), employ DFT calculations to model electrostatic potential surfaces and validate against experimental spectra . Cross-reference with analogous compounds like 3-(trifluoromethyl)phenyl sulfonates to identify trends in electron-withdrawing effects .

Q. What are the critical stability considerations for storing and handling this compound?

- Methodological Answer :

Store under inert gas at –20°C in amber glass to prevent photodegradation of the sulfone group. Avoid contact with moisture (risk of hydrolysis) and metal surfaces (risk of catalytic decomposition). Safety protocols for similar λ⁶-sulfanones recommend using explosion-proof equipment and grounding containers to dissipate static charge .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving the imino-sulfanone core?

- Methodological Answer :

Apply transition state theory using quantum chemical software (e.g., Gaussian, ORCA) to map energy barriers for competing pathways. For example, compare nucleophilic attack at the imino nitrogen versus sulfone sulfur using intrinsic reaction coordinate (IRC) analysis. Integrate machine learning (ML) platforms like ICReDD’s reaction path search tools to prioritize low-energy intermediates . Validate predictions with kinetic isotope effect (KIE) studies .

Q. What mechanistic insights explain contradictory catalytic activity data in cross-coupling reactions involving this compound?

- Methodological Answer :

Investigate ligand-metal interactions via in-situ EXAFS or Raman spectroscopy to detect transient intermediates. For example, Pd-catalyzed couplings may form inactive Pd-CF₃ complexes, which can be quantified using mass spectrometry . Compare solvent effects (e.g., DMF vs. THF) on catalyst poisoning using Hammett plots to correlate electronic parameters with reaction yields .

Q. How should researchers resolve discrepancies in toxicity data for derivatives of this compound?

- Methodological Answer :

Conduct comparative meta-analysis of in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo assays) studies, weighting results by experimental rigor (e.g., sample size, controls). Use QSAR models to differentiate toxicity contributions from the trifluoromethyl group versus sulfone moiety . For conflicting environmental impact data, apply life cycle assessment (LCA) frameworks from CRDC’s chemical engineering guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.